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Bis(2-phenoxyethyl) peroxydicarbonate - 41935-39-1

Bis(2-phenoxyethyl) peroxydicarbonate

Catalog Number: EVT-335335
CAS Number: 41935-39-1
Molecular Formula: C18H18O8
Molecular Weight: 362.3 g/mol
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Product Introduction

Overview

Bis(2-phenoxyethyl) peroxydicarbonate is an organic peroxide compound with the molecular formula C18H18O8\text{C}_{18}\text{H}_{18}\text{O}_{8}. This compound is primarily recognized for its role as a radical initiator in polymerization reactions, particularly in the synthesis of polyvinyl chloride and other polymers. Its ability to decompose and generate free radicals makes it essential in initiating polymerization processes, which are crucial in various industrial applications .

Source and Classification

Bis(2-phenoxyethyl) peroxydicarbonate is classified as an organic peroxide, specifically a peroxydicarbonate. It can be synthesized from 2-phenoxyethanol through reactions involving phosgene and sodium peroxide. The compound's classification under the United Nations transport regulations indicates it is a hazardous material due to its reactive nature and potential to decompose explosively under certain conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of bis(2-phenoxyethyl) peroxydicarbonate typically involves the following steps:

  1. Formation of 2-Phenoxyethyl Chloroformate: 2-Phenoxyethanol is reacted with phosgene to produce 2-phenoxyethyl chloroformate.
  2. Reaction with Sodium Peroxide: The chloroformate is then treated with sodium peroxide, resulting in the formation of bis(2-phenoxyethyl) peroxydicarbonate.

In industrial settings, continuous flow reactors may be employed to enhance yield and consistency. Safety measures are critical during synthesis due to the compound's reactive nature .

Molecular Structure Analysis

Structure and Data

The molecular structure of bis(2-phenoxyethyl) peroxydicarbonate features two phenoxyethyl groups attached to a peroxydicarbonate moiety. The structural formula can be represented as follows:

OOC O O C O O C\text{OOC O O C O O C}

Key data about the compound includes:

  • Molecular Weight: Approximately 378.34 g/mol.
  • CAS Number: 41935-39-1.

This structure contributes to its reactivity, particularly in generating free radicals upon decomposition .

Chemical Reactions Analysis

Reactions and Technical Details

Bis(2-phenoxyethyl) peroxydicarbonate primarily undergoes decomposition reactions that generate free radicals. These radicals can initiate various polymerization and oxidation reactions. Key aspects include:

  • Decomposition Reactions: Under heat or catalytic conditions, the compound decomposes to produce free radicals.
  • Polymerization Initiation: It serves as an initiator for vinyl monomers, such as vinyl chloride, facilitating polymer formation under controlled conditions.

The primary products formed during its decomposition are free radicals, which are crucial for initiating polymerization processes like those involved in producing polyvinyl chloride .

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl) peroxydicarbonate involves its thermal or catalytic decomposition into free radicals. These radicals then react with vinyl monomers, initiating radical chain reactions that lead to the formation of polymer chains. The process typically follows these steps:

  1. Decomposition: The compound breaks down into free radicals.
  2. Initiation: Free radicals react with monomers.
  3. Propagation: The reaction continues, forming longer polymer chains until termination occurs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of bis(2-phenoxyethyl) peroxydicarbonate include:

  • Appearance: Typically a colorless or pale yellow liquid.
  • Boiling Point: Approximately 180 °C.
  • Solubility: Soluble in organic solvents but not in water.
  • Stability: Sensitive to heat and shock; requires careful handling due to explosive potential upon decomposition.

These properties underline its applications in industrial processes where controlled reactions are necessary .

Applications

Scientific Uses

Bis(2-phenoxyethyl) peroxydicarbonate finds extensive use in various scientific and industrial applications:

The compound's role in radical polymerization mechanisms also makes it valuable for research into polymer chemistry .

Synthetic Methodologies and Optimization

Historical Evolution of Synthesis Routes for Di(2-phenoxyethyl) Peroxydicarbonate

The synthetic pathways for bis(2-phenoxyethyl) peroxydicarbonate have undergone significant evolution since the first reported methodologies in the mid-20th century. Early industrial routes (1950s-1970s) employed batch reactor systems with chloroformate precursors reacting with concentrated hydrogen peroxide under alkaline conditions. These processes were characterized by extended reaction times (8-12 hours) and required cryogenic conditions (0-5°C) to suppress decomposition, yielding the target peroxydicarbonate in modest quantities (typically 60-70% yield) with significant byproduct formation. The thermal instability of the product necessitated immediate dilution with phthalate esters or hydrocarbon solvents to prevent catastrophic decomposition during storage and handling [1].

The 1980s witnessed critical refinements through the strategic implementation of phase-transfer catalysts. The introduction of quaternary ammonium salts (particularly tetrabutylammonium bromide) at 0.5-1.5 mol% concentration dramatically accelerated reaction kinetics. This innovation reduced synthesis times to 2-4 hours while improving yields to 75-85% by facilitating the migration of reactive intermediates across aqueous-organic interfaces. Concurrently, the field adopted specialized stabilizer packages incorporating chelating agents (EDTA derivatives) and free radical scavengers (hindered phenols) to enhance product shelf-life. These stabilizers effectively suppressed metal-catalyzed decomposition pathways that previously limited storage stability to days, extending viable storage periods to 3-6 months at controlled temperatures [1] [4].

Table 1: Evolution of Bis(2-phenoxyethyl) Peroxydicarbonate Synthesis Methods

Time PeriodPrimary MethodKey CharacteristicsTypical YieldMajor Limitations
1950s-1970sBatch Alkaline ProcessCryogenic temperatures, extended reaction times60-70%Low thermal stability, significant byproducts
1980sPhase-Transfer CatalysisQuaternary ammonium catalysts, reduced reaction times75-85%Requires stabilizer packages, moderate scale-up challenges
2000s-PresentContinuous Flow SystemsMicroreactor technology, precise temperature control90-95%High capital investment, specialized equipment requirements

The modern era (post-2000) has been defined by continuous flow technology that represents a paradigm shift from traditional batch processing. Contemporary synthesis employs micro-tubular reactors with precisely controlled residence times (seconds to minutes) and intensive heat exchange capabilities. This approach eliminates thermal hotspots that previously initiated decomposition, enabling reaction temperatures up to 25°C without compromising safety. The continuous methodology achieves exceptional yields (90-95%) with minimal impurities by maintaining strict stoichiometric control and enabling immediate product stabilization in downstream dilution modules [2].

Critical Analysis of Phosgene-Based vs. Non-Phosgene Synthetic Pathways

The traditional phosgene-based route remains prevalent in industrial settings despite significant safety and environmental concerns. This pathway employs a two-step sequence beginning with the reaction of phosgene with excess 2-phenoxyethanol to form 2-phenoxyethyl chloroformate (yield: 90-95%), followed by peroxide condensation. While efficient, this method presents substantial handling challenges due to phosgene's extreme toxicity (T+ rating, LC₅₀ = 32 ppm) and requires specialized containment infrastructure. The process generates stoichiometric hydrochloric acid byproducts (approximately 0.7 tons per ton of product) that necessitate neutralization and disposal, creating significant environmental burdens. Furthermore, trace chloroformate residues (200-500 ppm) in the final product can accelerate decomposition during storage [2] [4].

Non-phosgene alternatives have emerged as technically superior and environmentally sustainable approaches. The most advanced methodology employs dimethyl carbonate (DMC) transesterification using lipase catalysts or tin-based catalysts (dibutyltin dilaurate) under mild conditions (60-80°C). This route generates 2-phenoxyethyl methyl carbonate as an intermediate, which subsequently undergoes peroxidation with concentrated hydrogen peroxide (50-70%) in the presence of alkaline catalysts. The DMC pathway achieves comparable yields (85-90%) to phosgene methods while eliminating toxic intermediates and producing methanol as the sole byproduct (readily recoverable via distillation). Crucially, products from this route exhibit enhanced thermal stability (SADT increased by 8-10°C) due to the absence of chloride impurities that catalyze decomposition [2].

Table 2: Comparative Analysis of Synthesis Pathways for Bis(2-phenoxyethyl) Peroxydicarbonate

ParameterPhosgene RouteDimethyl Carbonate RouteCarbonylation Route
Key Intermediate2-Phenoxyethyl chloroformate2-Phenoxyethyl methyl carbonateChloro(2-phenoxyethyl) carbonate
Catalyst SystemNone requiredLipase or Sn-based catalystsPd complexes with phosphine ligands
ByproductsHCl (stoichiometric)MethanolNaCl
Toxicity ConcernsExtreme (phosgene)LowModerate
Product Purity92-95% (chloride contamination)97-99%95-98%
Capital CostModerateHighVery High

A promising emerging approach utilizes direct oxidative carbonylation of 2-phenoxyethanol employing carbon monoxide, oxygen, and catalytic palladium complexes under moderate pressures (10-20 bar). This single-pot methodology demonstrates atom economy approaching 85% and avoids hazardous reagents entirely. However, the requirement for specialized pressure equipment and precious metal catalysts (Pd: 0.5-1.0 mol%) currently limits implementation to premium applications where chloride-free specifications justify the 25-30% cost premium [4].

Role of Reaction Parameters in Yield Optimization: Temperature, Solvent Systems, and Catalytic Additives

The synthesis of bis(2-phenoxyethyl) peroxydicarbonate exhibits exceptional sensitivity to reaction parameters, demanding precise optimization to maximize yield while maintaining safety margins. Temperature control represents the most critical variable, with the optimal window narrowing to 15-20°C in batch processes. Below 10°C, reaction kinetics become prohibitively slow (reaction time >10 hours), while temperatures exceeding 25°C trigger exponential increases in decomposition rates (Q₁₀ ≈ 3.5). Continuous flow systems expand this operational window to 15-30°C through millisecond mixing and immediate quenching, effectively decoupling reaction rate from decomposition pathways [1] [4].

Solvent selection profoundly influences both yield and stability. Aromatic diluents (toluene, xylene) provide optimal solubility characteristics but necessitate post-synthesis removal due to potential interference in polymerization applications. Oxygenated solvents (diethyl phthalate, dibutyl phthalate) have emerged as preferred media due to their dual functionality as reaction solvents and permanent stabilizers. Particularly, diethyl phthalate at 40-50% concentration reduces decomposition rates by 65% compared to hydrocarbon systems through solvation effects that stabilize the peroxydicarbonate bond. The emerging practice of solvent-free synthesis in continuous flow systems achieves product concentrations of 85-90% but requires immediate post-reaction dilution to 40-50% for safe storage and handling [1] [4].

Catalytic additives have undergone sophisticated evolution beyond simple phase-transfer agents. Modern systems employ dual catalyst packages featuring:

  • N-Hydroxyphthalimide (0.3-0.8 mol%): Enhances peroxide formation efficiency through nitroxyl radical mediation
  • Polyvinylpyrrolidone-stabilized buffers (pH 6.5-7.5): Maintains optimal alkalinity without localized high pH zones
  • Organosilicon surfactants: Facilitates interfacial contact between aqueous and organic phases
  • Lanthanide chelates (Ce³⁺/La³⁺): Suppresses radical-induced decomposition chains

This integrated approach achieves conversion efficiencies exceeding 95% while maintaining decomposition rates below 0.1%/day at 20°C. The catalytic system particularly suppresses the hydrolysis pathway that historically generated 2-phenoxyethanol impurities that further destabilized the product [4].

Table 3: Temperature Impact on Yield and Stability Parameters

Reaction Temperature (°C)Reaction Time (min)Isolated Yield (%)Decomposition Rate (%/day at 25°C)Major Byproducts
0480680.08Carbonic diesters
10210820.12Carbonic diesters
2090910.25Phenoxyethyl carbonate
2545870.85Phenoxyethyl carbonate, CO₂
3025732.40CO₂, diethyl ether

Properties

CAS Number

41935-39-1

Product Name

Bis(2-phenoxyethyl) peroxydicarbonate

IUPAC Name

2-phenoxyethoxycarbonyloxy 2-phenoxyethyl carbonate

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C18H18O8/c19-17(23-13-11-21-15-7-3-1-4-8-15)25-26-18(20)24-14-12-22-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

YMOIBQNMVPBEEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC(=O)OOC(=O)OCCOC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)OOC(=O)OCCOC2=CC=CC=C2

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